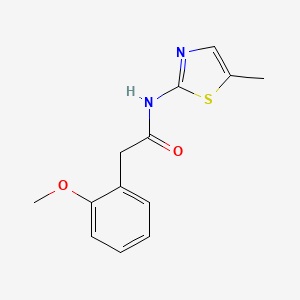
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Übersicht
Beschreibung
The interest in acetamide derivatives, particularly those involving thiazolyl and methoxyphenyl groups, stems from their diverse biological activities and potential pharmaceutical applications. Although the specific compound "2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" isn't directly mentioned, research into related structures provides valuable insights into their synthesis methods, molecular structure analyses, chemical reactions, and property evaluations.
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step processes under mild reaction conditions to achieve good yields. For example, the facile synthesis of novel acetamide derivatives with significant hypoglycemic activity demonstrates the strategic design and chemical synthesis approaches used in developing compounds with potential biological activities (Nikaljea, Choudharia, & Une, 2012). Similarly, the creation of compounds for cytotoxicity evaluation against various cancer cell lines highlights the diverse synthetic strategies employed to explore therapeutic potentials (Vinayak et al., 2014).
Molecular Structure Analysis
Crystal structure analysis provides insights into the conformational and geometric arrangements of acetamide derivatives. For instance, the crystal structures of certain acetamide compounds were elucidated to understand their molecular interactions and stability, which is crucial for predicting their chemical behavior and reactivity (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often lead to products with significant biological activities. Research into the synthesis and biological screening of oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, for instance, illustrates the chemical versatility of these compounds and their potential as enzyme inhibitors (Rehman et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting points, and crystallinity, are essential for their formulation and application in medicinal chemistry. The analysis of X-ray diffraction data and spectroscopic characterization, including IR and NMR, contributes to a comprehensive understanding of these compounds' physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the therapeutic potential of acetamide derivatives. Studies on their antioxidant, anti-inflammatory, and antimicrobial activities reveal the functional capabilities of these compounds and their mechanism of action at the molecular level (Koppireddi et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)7-10-5-3-4-6-11(10)17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGCTYFZJPQQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322929 | |
| Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
730986-80-8 | |
| Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)

![2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)

![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5205102.png)
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
![methyl 4-[({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)amino]butanoate](/img/structure/B5205104.png)
![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)